2-Ethyl-3-methylbutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3-methylbutanenitrile is an organic compound with the molecular formula C₇H₁₃N. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a branched alkyl chain. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-3-methylbutanenitrile can be synthesized through several methods. One common approach involves the reaction of 2-ethyl-3-methylbutanoic acid with a dehydrating agent such as thionyl chloride (SOCl₂) to form the corresponding acid chloride, which is then treated with sodium cyanide (NaCN) to yield the nitrile.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic dehydration of the corresponding amide or the direct reaction of the corresponding alkyl halide with sodium cyanide under controlled conditions.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-3-methylbutanenitrile undergoes various chemical reactions, including:
Reduction: The nitrile group can be reduced to a primary amine using reagents such as lithium aluminum hydride (LiAlH₄).
Hydrolysis: The nitrile can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: LiAlH₄ in anhydrous ether.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Substitution: Sodium cyanide (NaCN) in polar aprotic solvents.
Major Products Formed:
Reduction: 2-Ethyl-3-methylbutylamine.
Hydrolysis: 2-Ethyl-3-methylbutanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethyl-3-methylbutanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ethyl-3-methylbutanenitrile depends on the specific reactions it undergoes. For example, in reduction reactions, the nitrile group is attacked by a hydride ion from LiAlH₄, leading to the formation of an imine intermediate, which is further reduced to a primary amine. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
2-Methylbutanenitrile: Similar structure but lacks the ethyl group.
3-Methylbutanenitrile: Similar structure but lacks the ethyl group at the second position.
Butanenitrile: A simpler nitrile without branching.
Uniqueness: 2-Ethyl-3-methylbutanenitrile is unique due to its branched structure, which can influence its reactivity and physical properties. The presence of both ethyl and methyl groups provides steric hindrance and electronic effects that can affect its behavior in chemical reactions compared to its simpler counterparts.
Properties
Molecular Formula |
C7H13N |
---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
2-ethyl-3-methylbutanenitrile |
InChI |
InChI=1S/C7H13N/c1-4-7(5-8)6(2)3/h6-7H,4H2,1-3H3 |
InChI Key |
QWQABVCWMQBZMY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#N)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.